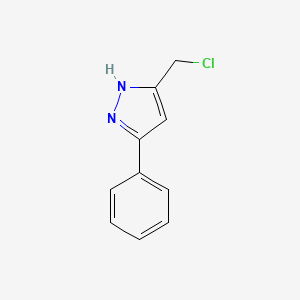

3-(chloromethyl)-5-phenyl-1H-pyrazole

Descripción general

Descripción

Synthesis Analysis

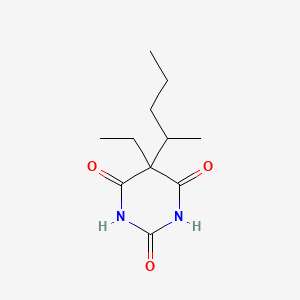

While there isn’t specific information on the synthesis of “3-(chloromethyl)-5-phenyl-1H-pyrazole”, we can infer potential methods based on similar compounds. For instance, the synthesis of 3-chloromethylpyridine hydrochloride involves oxidation, methylation, reduction, and chlorination . Another method involves a one-step synthesis of 3-chloromethyl benzoic acid using chlorobenzoyl chloride and paraformaldehyde under a Lewis acid catalyst such as zinc dichloride or ferric trichloride .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring at the 3-position is a chloromethyl group (-CH2Cl). At the 5-position, there is a phenyl group (C6H5-), which is a six-membered carbon ring .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The compound 3-(chloromethyl)-5-phenyl-1H-pyrazole serves as a versatile intermediate in the synthesis of various pyrazoles with functionalized side chains. A notable method involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to produce the pyrazole nucleus. Subsequent steps include alcohol deprotection and conversion to a chloride, yielding 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles. These intermediates, through nucleophilic substitution reactions, lead to the formation of polyfunctional pyrazoles with potential applications as ligands. The unique aspect of these ligands is the availability of a ring nitrogen for hydrogen bonding, influenced by the substituent at the C5 position, which can significantly affect their chemical behavior and potential applications in catalysis and materials science (Grotjahn et al., 2002).

Structural and Spectral Analysis

This compound derivatives have been extensively studied for their structural and spectral properties. Research into the tautomerism of NH-pyrazoles bearing C-aryl and C-halogen substituents reveals insights into their behavior in solution and solid state, contributing to the understanding of their chemical properties and reactivity. X-ray crystallography and NMR spectroscopy have been employed to elucidate their structural characteristics, providing valuable information for the development of new compounds with potential applications in various fields of chemistry and materials science (García et al., 2010).

Optical and Electronic Properties

The optical and electronic properties of this compound derivatives have been explored for potential applications in materials science. Studies on compounds such as 3(5)-phenyl-1H-pyrazoles have led to the development of highly efficient organic crystalline solids with deep-blue fluorescence, highlighting their potential use in optoelectronic devices and fluorescent materials. Such research provides a foundation for designing new materials with tailored optical properties for use in advanced technologies (Tang et al., 2016).

Antimicrobial and Antitumor Activities

The biological activities of this compound derivatives have been investigated, with some compounds showing promising antimicrobial and antitumor properties. Molecular docking and spectral analysis have been used to study their mechanisms of action, contributing to the development of new therapeutic agents. These studies highlight the potential of this compound derivatives in pharmaceutical research and the development of new drugs for treating various diseases (Sivakumar et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to target specific proteins or enzymes in the body, altering their function and leading to various biological effects .

Mode of Action

It’s known that such compounds often interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been known to impact various metabolic pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

Similar compounds have been studied, and their adme properties can influence their bioavailability and therapeutic effects .

Result of Action

Similar compounds have been known to induce various cellular responses, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-(chloromethyl)-5-phenyl-1H-pyrazole can be influenced by various environmental factors . These may include the presence of other compounds, pH levels, temperature, and more .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYSNSPOTLSWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

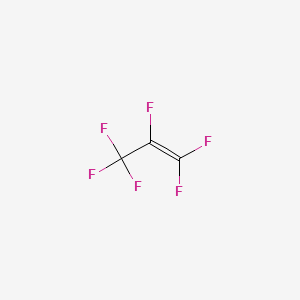

![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)